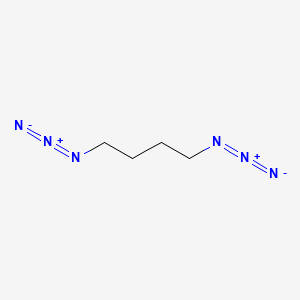
1,4-Diazidobutane
Übersicht
Beschreibung
1,4-Diazidobutane is an organic compound with the chemical formula C4H8N6. It is a colorless to yellowish liquid known for its explosive properties. This compound is commonly used in the manufacture of civil explosives and blasting supplies due to its high reactivity .
Wirkmechanismus
Target of Action
1,4-Diazidobutane is an organic compound that is primarily used in the manufacturing of civilian explosives and pyrotechnics . It is highly explosive and is also used as a detonator, propellant, and a component of explosive devices .
Mode of Action
These groups can undergo a variety of reactions, including detonation under certain conditions, which is why the compound is used in explosives .
Biochemical Pathways
It is known that the compound is synthesized through the reaction of succinyl chloride and sodium azide .
Result of Action
The primary result of the action of this compound is the release of a large amount of energy in the form of an explosion when the compound is detonated . This is due to the rapid decomposition of the azide groups in the compound .
Action Environment
The action of this compound is highly sensitive to environmental factors such as heat, friction, and impact . These factors can trigger the detonation of the compound. Therefore, strict safety measures are required when handling this compound .
Biochemische Analyse
Biochemical Properties
1,4-Diazidobutane plays a significant role in biochemical reactions, particularly in click chemistry, where it is used to crosslink unsaturated polyesters containing triple bonds . The compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages. These interactions are crucial for drug delivery and biomedical applications, as they enable the modification of polyesters to achieve desired properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable linkages with biomolecules can impact cellular activities, potentially leading to changes in cell behavior and function . Due to its explosive nature, handling this compound requires extreme caution to avoid adverse cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, depending on the context of the reaction. The compound’s azide groups facilitate the formation of covalent bonds with target molecules, leading to changes in gene expression and cellular function . These interactions are essential for its application in click chemistry and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity for extended periods, making it suitable for prolonged biochemical experiments . Its explosive nature necessitates careful handling and storage to prevent degradation and ensure safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects, including toxicity and cellular damage . Understanding the threshold effects and toxicological profile of this compound is crucial for its safe application in biochemical research and industrial processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s azide groups enable it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . These interactions are vital for its role in click chemistry and other biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport mechanisms of this compound is essential for optimizing its use in drug delivery and other biomedical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, affecting its activity and function . These localization mechanisms are crucial for its application in biochemical research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazidobutane can be synthesized through the reaction of succinyl chloride with sodium azide. The process involves dissolving succinyl chloride in an organic solvent and gradually adding a solution of sodium azide while maintaining the reaction temperature below room temperature. After the reaction is complete, the product is purified to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure safety due to the compound’s explosive nature. The use of automated systems and stringent safety protocols is essential in industrial settings to minimize the risk of accidents .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazidobutane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide groups are replaced by other nucleophiles.
Click Reactions: It is commonly used in click chemistry, particularly in the formation of triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar solvents under mild conditions.
Click Chemistry: The reaction with alkynes is often catalyzed by copper(I) salts and carried out in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: The major products are substituted butane derivatives where the azide groups are replaced by other functional groups.
Click Reactions: The major products are triazole derivatives, which are valuable in various applications, including drug development and materials science.
Wissenschaftliche Forschungsanwendungen
1,4-Diazidobutane has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness of 1,4-Diazidobutane
This compound is unique due to its high reactivity and ability to participate in click chemistry. Its azide groups make it highly versatile for various synthetic applications, particularly in the formation of triazoles. This distinguishes it from other similar compounds that may not have the same level of reactivity or versatility .
Eigenschaften
IUPAC Name |
1,4-diazidobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWIJYAGFOFYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545213 | |
| Record name | 1,4-Diazidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24345-72-0 | |
| Record name | 1,4-Diazidobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


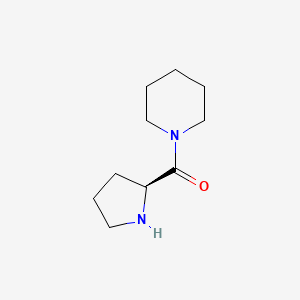



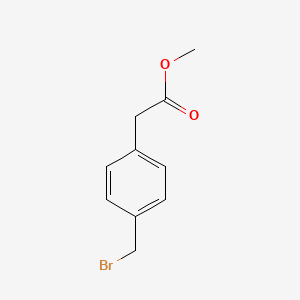


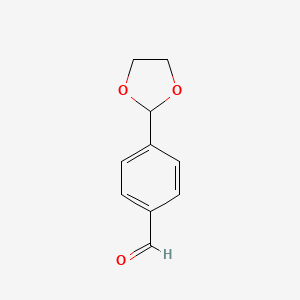
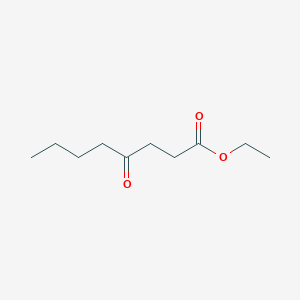



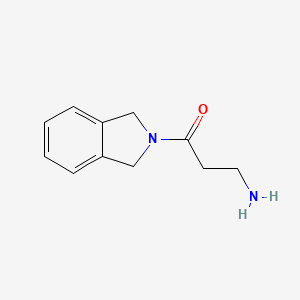
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
